(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one
Description
(S)-2-Chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one (CAS No. 1313516-92-5) is a chiral pteridinone derivative with the molecular formula C₁₀H₁₁ClN₄O and a molecular weight of 238.67 g/mol . The compound features a fused bicyclic structure comprising a pyrrolo-pteridinone scaffold, with a chlorine atom at the 2-position and a methyl group at the 5-position.
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
(6aS)-2-chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C10H11ClN4O/c1-14-7-5-12-10(11)13-8(7)15-4-2-3-6(15)9(14)16/h5-6H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
QOBVGSJQFSUNLW-LURJTMIESA-N |
Isomeric SMILES |
CN1C2=CN=C(N=C2N3CCC[C@H]3C1=O)Cl |
Canonical SMILES |
CN1C2=CN=C(N=C2N3CCCC3C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one typically involves multi-step organic reactions. One common approach is to start with a suitable pteridine derivative and introduce the chloro and methyl groups through selective halogenation and alkylation reactions. The tetrahydropyrrolo ring can be formed through cyclization reactions under specific conditions, such as using strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for diseases, especially if it exhibits activity against certain pathogens or cancer cells.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pteridinone family, a class of nitrogen-containing heterocycles with diverse pharmacological relevance. Below is a detailed comparison with analogous derivatives:
Substituent Variations in Pteridinone Derivatives
Compounds with modifications at the 4-position (aminoalkyl or cyclic amine substituents) exhibit distinct physicochemical and spectral properties:
Key Observations :
- Cyclic amines (e.g., cyclohexyl in 2e) introduce steric hindrance, which may affect binding affinity .
- Spectral Trends : The carbonyl (C=O) resonance in ¹³C-NMR remains consistent (~165 ppm), while aromatic carbons vary slightly based on substituent electronic effects .
Chlorinated Dihydropteridinones
Two structurally related dihydropteridinones with similarity scores >0.68 (calculated via cheminformatics tools) include:
Key Observations :
- Steric and Electronic Profiles : The cyclopentyl group in the first compound introduces significant steric bulk, while the isopropyl group in the second may enhance lipophilicity. Both lack the fused pyrrolo ring present in the target compound, reducing structural complexity .
Spirocyclic and Fused-Ring Analogues
A spirocyclic derivative synthesized via multi-step reactions demonstrates advanced structural complexity:
Key Observations :
- Structural Complexity: The spirocyclic framework and methylpiperazinyl group enhance hydrogen-bonding capacity, likely improving solubility and target interaction compared to simpler pteridinones .
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